Panipenam
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Overview
Description
Panipenem is a carbapenem antibiotic that is often used in combination with betamipron to inhibit renal uptake and reduce nephrotoxicity . It was developed by Daiichi Sankyo Co. in Japan and launched in 1993 under the brand name Carbenin . Panipenem exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, including those producing beta-lactamases .
Preparation Methods
The preparation of panipenem involves several synthetic routes and reaction conditions. One method includes using methyl acetoacetate and p-nitrobenzyl alcohol as raw materials to prepare the panipenem parent nucleus through six steps of reactions: ester exchange reaction, diazo reaction, and others . Another method involves a unique synthetic process that addresses the challenges of expensive raw materials and harsh reaction conditions . Industrial production methods focus on optimizing these synthetic routes to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Panipenem undergoes various chemical reactions, including isomerization, degradation, and hydrolysis. The isomerization kinetics of panipenem in aqueous solution show an equilibrium between the Z-form and E-form, influenced by the pH of the solution . The degradation of panipenem follows pseudo-first-order kinetics, with the rate affected by the initial concentration and pH . Common reagents used in these reactions include 2-(N-morpholino) ethanesulfonic acid and 3-(N-morpholino) propanesulfonic acid . Major products formed from these reactions include various isomers and degradation products.
Scientific Research Applications
Panipenem has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a broad-spectrum antibacterial agent in clinical settings to treat respiratory tract, urinary tract, surgical, and gynecological infections . In research, panipenem is studied for its stability, kinetics, and interaction with other compounds . It is also used to investigate the mechanisms of antibiotic resistance and the development of new antibacterial agents .
Mechanism of Action
Panipenem exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds strongly to essential penicillin-binding proteins, penetrates well into Gram-negative bacteria, and is stable to hydrolysis by a variety of beta-lactamases . The combination with betamipron prevents nephrotoxicity by inhibiting the active transport of panipenem in the renal cortex .
Comparison with Similar Compounds
Panipenem is part of the carbapenem family of antibiotics, which includes imipenem, meropenem, ertapenem, doripenem, and biapenem . Compared to these compounds, panipenem has a similar broad spectrum of activity but is unique in its combination with betamipron to reduce nephrotoxicity . Imipenem, for example, is combined with cilastatin for a similar purpose . Each carbapenem has its own specific advantages and limitations, making them suitable for different clinical scenarios.
Properties
IUPAC Name |
3-(1-ethanimidoylpyrrolidin-3-yl)sulfanyl-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-7(19)12-10-5-11(13(15(21)22)18(10)14(12)20)23-9-3-4-17(6-9)8(2)16/h7,9-10,12,16,19H,3-6H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMABNNERDVXID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SC3CCN(C3)C(=N)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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